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Compound of Interest

Compound Name: 2-Isopropoxyphenol

Cat. No.: B044703 Get Quote

Introduction: 2-Isopropoxyphenol, a significant organic compound utilized in the synthesis of

various chemical products, including pesticides, possesses a unique molecular structure

amenable to comprehensive spectroscopic characterization. This technical guide provides an

in-depth analysis of the spectral data of 2-Isopropoxyphenol, covering Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The information presented herein is intended for researchers, scientists, and professionals in

drug development who require a thorough understanding of the spectroscopic properties of this

molecule for identification, purity assessment, and structural elucidation.

Data Presentation: Spectroscopic Data of 2-
Isopropoxyphenol
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Isopropoxyphenol.

Table 1: ¹H NMR Spectral Data of 2-Isopropoxyphenol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.8-7.0 Multiplet 4H
Aromatic protons

(C₆H₄)

~5.5-6.0 Singlet (broad) 1H
Phenolic hydroxyl

proton (-OH)

~4.5 Septet 1H
Isopropoxy methine

proton (-CH(CH₃)₂)

~1.3 Doublet 6H
Isopropoxy methyl

protons (-CH(CH₃)₂)

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of 2-Isopropoxyphenol
Chemical Shift (δ) ppm Carbon Type Assignment

~145-148 Quaternary C-O (Phenolic)

~144-147 Quaternary C-O (Isopropoxy)

~120-123 Tertiary Aromatic CH

~118-120 Tertiary Aromatic CH

~114-116 Tertiary Aromatic CH

~113-115 Tertiary Aromatic CH

~70-72 Tertiary Isopropoxy methine (-CH)

~21-23 Primary Isopropoxy methyl (-CH₃)

Solvent: CDCl₃. Note: Specific peak assignments can vary based on the specific aromatic

carbon.

Table 3: IR Spectral Data of 2-Isopropoxyphenol
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~3300-3500 Strong, Broad O-H Stretch Phenolic Hydroxyl

~2850-3000 Medium-Strong C-H Stretch Alkyl (Isopropoxy)

~3000-3100 Medium C-H Stretch Aromatic

~1500-1600 Medium-Strong C=C Stretch Aromatic Ring

~1200-1250 Strong C-O Stretch Aryl Ether

~1100-1150 Strong C-O Stretch Alkyl Ether

Table 4: Mass Spectrometry Data of 2-Isopropoxyphenol
m/z Relative Intensity Assignment

152 High [M]⁺ (Molecular Ion)

110 Very High (Base Peak) [M - C₃H₆]⁺

81 Medium Fragmentation Ion

Ionization Method: Electron Ionization (EI).

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of high-purity 2-Isopropoxyphenol is dissolved

in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm

NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher)

spectrometer. For ¹H NMR, a standard single-pulse experiment is utilized with a sufficient
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number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled

pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS

standard.

Infrared (IR) Spectroscopy
Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, a small amount

of neat (undiluted) 2-Isopropoxyphenol is placed directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean, empty ATR crystal is first collected.

Subsequently, the sample spectrum is recorded. The instrument measures the interference

pattern of the infrared beam, which is then mathematically converted into a spectrum of

absorbance or transmittance versus wavenumber (cm⁻¹).

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas

Chromatography (GC-MS) for separation and purification before analysis.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This

process removes an electron from the molecule to form a positively charged molecular ion

([M]⁺) and also induces fragmentation.

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into

a mass analyzer. The analyzer, using a magnetic or electric field, separates the ions based

on their mass-to-charge ratio (m/z).

Detection: An ion detector measures the abundance of ions at each m/z value, generating a

mass spectrum which is a plot of relative intensity versus m/z.
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Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Isopropoxyphenol.

Workflow for Spectroscopic Analysis of 2-Isopropoxyphenol
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Caption: Logical workflow for the spectroscopic analysis of 2-Isopropoxyphenol.
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[https://www.benchchem.com/product/b044703#spectral-data-of-2-isopropoxyphenol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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